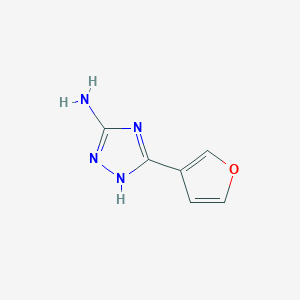

5-(furan-3-yl)-4H-1,2,4-triazol-3-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(furan-3-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c7-6-8-5(9-10-6)4-1-2-11-3-4/h1-3H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQIGPAJUVBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Furan 3 Yl 4h 1,2,4 Triazol 3 Amine and Its Analogs

Strategies for the Construction of the 1,2,4-Triazole (B32235) Ring System with Furan (B31954) Substitution

The formation of the 1,2,4-triazole ring is the cornerstone of synthesizing the target compound. Various strategies have been developed that accommodate the furan substituent.

A predominant method for constructing the 5-substituted-4H-1,2,4-triazol-3-amine scaffold involves the cyclization of open-chain precursors. A common and effective route starts with a carboxylic acid derivative, such as furan-3-carbohydrazide. This precursor can be condensed with various reagents to form an intermediate that is then cyclized.

For instance, the reaction of an acyl hydrazide with an isothiocyanate yields a 1,4-disubstituted thiosemicarbazide (B42300). Subsequent base-catalyzed cyclodehydration of this intermediate leads to the formation of a 3-mercapto-1,2,4-triazole acs.orgnih.gov. The mercapto group can then be converted to an amino group through further chemical transformations. A similar strategy has been successfully used for the synthesis of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, a close analog nih.govnih.govresearchgate.net.

Another important pathway involves the reaction of N-acyl-thiosemicarbazides in an alkaline medium, which is a well-established method for synthesizing 1,2,4-triazoles nih.gov. The synthesis generally involves multiple stages: esterification of the initial carboxylic acid, hydrazinolysis to form the carbohydrazide, reaction to create a carbothioamide (thiosemicarbazide), and finally, alkaline cyclization to yield the triazole-thione zsmu.edu.ua.

Alternatively, the triazole ring can be constructed from nitriles. In a method applicable to the target compound, furan-3-carbonitrile could be reacted with a substituted semicarbazide in a suitable solvent like n-butanol with a base such as potassium carbonate. This approach has been successfully employed for the synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs nih.gov.

Classic named reactions such as the Pellizzari reaction, involving the heating of an amide with an acyl hydrazide, and the Einhorn–Brunner reaction, which condenses hydrazines with diacylamines, also provide pathways to substituted 1,2,4-triazoles scispace.com.

| Starting Material (Furan-based) | Key Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Furan-3-carbohydrazide | Isothiocyanate, Base (e.g., NaOH) | 1-(Furan-3-carbonyl)-thiosemicarbazide | 5-(Furan-3-yl)-4H-1,2,4-triazole-3-thiol | nih.govnih.gov |

| Furan-3-carbonitrile | Substituted Semicarbazide, Base (e.g., K₂CO₃) | Amidrazone derivative | 5-(Furan-3-yl)-N-substituted-4H-1,2,4-triazol-3-amine | nih.gov |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like 1,2,4-triazoles in a single step from three or more starting materials. These reactions avoid the isolation of intermediates, simplifying the synthetic process nih.gov.

One such approach involves a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines. This [2+1+2] cyclization strategy proceeds under mild conditions and is suitable for generating structurally diverse 1H-1,2,4-triazol-3-amines organic-chemistry.org. Another MCR involves a base-promoted reaction between 1,3-diones, β-nitrostyrenes, and hydrazones to create hybrid molecules containing a 1,2,4-triazole ring rsc.org. The Biginelli cycloaddition reaction has also been adapted for the synthesis of 1,2,4-triazole-dihydropyrimidinone derivatives, showcasing the versatility of MCRs chemicaljournals.com. These strategies could potentially be adapted to incorporate a furan-containing starting material to synthesize analogs of the target compound.

Functionalization and Derivatization of the 5-(furan-3-yl)-4H-1,2,4-triazol-3-amine Core

Once the core heterocyclic structure is formed, further modifications can be made to the triazole ring, the amino group, or the furan moiety to produce a library of related compounds.

The 1,2,4-triazole ring contains reactive nitrogen atoms that can be subjected to substitution reactions. The 1H- and 4H-tautomers of 1,2,4-triazole are in rapid equilibrium, and electrophilic substitution typically occurs at these nitrogen atoms nih.govfrontiersin.org. Alkylation or arylation at the N4 position is a common modification. For instance, 3-mercapto-1,2,4-triazole derivatives can be reacted with various chloro-N-aryl-acetamides in the presence of a base like potassium carbonate in DMF to afford N-substituted products nih.gov. The choice of reaction conditions and catalysts can influence the regioselectivity of these substitutions organic-chemistry.org.

The exocyclic amino group at the C3 position is a key site for derivatization. It can react with aldehydes to form Schiff bases (azomethines), a common transformation for 4-amino-1,2,4-triazole derivatives nih.govresearchgate.net. This reaction provides a straightforward method to introduce a wide range of substituents. The amino group can also undergo acylation or be used as a nucleophile in other coupling reactions. For more complex syntheses, the amino group can be temporarily protected, for example with a tert-butoxycarbonyl (Boc) group, to allow for selective reactions at other sites on the molecule zsmu.edu.ua.

The furan ring itself can undergo chemical transformations, although it is generally stable under many conditions used for triazole synthesis. Electrophilic substitution on the furan ring is possible, but the reactivity is influenced by the electron-withdrawing nature of the attached triazole ring.

| Reaction Site | Reaction Type | Reagents | Product | Reference |

|---|---|---|---|---|

| C3-Amino Group | Schiff Base Formation | Aromatic Aldehydes | N-Benzylidene-5-(furan-3-yl)-4H-1,2,4-triazol-3-amine | nih.govresearchgate.net |

| N4-Position | Alkylation/Arylation | Chloro-N-aryl-acetamides, K₂CO₃ | 4-Substituted-5-(furan-3-yl)-1,2,4-triazole derivative | nih.gov |

| C3-Amino Group | Mannich Reaction | Formaldehyde, Secondary Amine | N-((Dialkylamino)methyl) derivative | zsmu.edu.uanih.gov |

Advanced Synthetic Techniques Applied to 1,2,4-Triazole Synthesis

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental friendliness of heterocyclic compound synthesis.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the synthesis of 1,2,4-triazoles. For example, the synthesis of substituted triazoles from hydrazines and formamide proceeds efficiently under microwave irradiation without a catalyst organic-chemistry.org. The Pellizzari reaction to form 1,2,4-triazoles from nitriles and acetohydrazides can also be effectively accelerated using microwave energy uthm.edu.my.

Metal-catalyzed reactions provide powerful tools for forming the C-N bonds necessary for triazole synthesis. Copper-catalyzed systems, using O₂ or air as the oxidant, have been developed for the oxidative cyclization of amidines or the reaction of nitriles and hydroxylamine to form 1,2,4-triazole derivatives organic-chemistry.orgisres.org. These methods often feature mild conditions and broad substrate scope.

Furthermore, novel approaches such as electrochemical synthesis have emerged. An electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH₄OAc, and alcohols has been developed to produce 1,5-disubstituted 1,2,4-triazoles without the need for strong chemical oxidants or transition-metal catalysts organic-chemistry.org.

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. pnrjournal.comnih.gov This technique utilizes the ability of polar molecules to convert electromagnetic radiation into heat, accelerating chemical reactions. pnrjournal.com Microwave irradiation has been successfully applied to various synthetic routes for 1,2,4-triazoles. nih.govuthm.edu.my

One common microwave-assisted approach involves the cyclization of potassium dithiocarbazinate salts with hydrazine hydrate. asianpubs.org Another effective method is the condensation reaction between aromatic hydrazides and substituted nitriles in a solvent like n-butanol, with potassium carbonate as a base. uthm.edu.my The reaction mixture is subjected to microwave irradiation, often at 150°C for a few hours, leading to the precipitation of the 1,2,4-triazole product upon cooling. uthm.edu.my

A particularly green and straightforward microwave-assisted synthesis produces 5-substituted 3-amino-1,2,4-triazoles directly from the condensation of various carboxylic acids with aminoguanidine bicarbonate. mdpi.com This method, performed in a sealed vessel at high temperatures (e.g., 180°C), is suitable for volatile starting materials and offers high yields due to the minimal amount of water in the reaction medium and the use of HCl as a catalyst. mdpi.com For instance, the reaction of isonicotinic acid with various reagents under microwave irradiation can yield 5-pyridyl-4-phenyl-4H-1,2,4-triazole-3-thiol, which is a key intermediate. nih.gov The subsequent reaction to form thioether derivatives can also be efficiently performed under microwave conditions, with reaction times as short as 15 minutes at 90°C. nih.govnih.gov

The advantages of microwave-assisted synthesis over conventional heating are significant, as demonstrated in the preparation of various 1,2,4-triazole derivatives.

| Derivative Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(benzylideneamino)-3-(...)-1H-1,2,4-triazole-5(4H)-thione | Conventional | 290 minutes | 78% | nih.gov |

| Microwave | 10–25 minutes | 97% | ||

| Thioether derivatives of 1,2,4-triazole | Conventional | Several hours | Not Specified | nih.gov |

| Microwave | 33–90 seconds | 82% | ||

| 5-Pyridyl-4-phenyl-4H-1,2,4-triazole-3-thioether derivatives | Conventional | Not Specified | Lower | nih.gov |

| Microwave | 15 minutes | Higher |

Solid Phase Synthesis of 1,2,4-Triazole Derivatives

Solid-phase synthesis offers a streamlined approach for generating libraries of compounds by anchoring starting materials to a polymeric support, which simplifies purification by allowing reagents and by-products to be washed away. While there are relatively few published studies on the solid-phase synthesis of 1,2,4-triazoles, some effective methods have been reported. researchgate.net

One notable procedure involves the condensation of an acyl hydrazide, immobilized on a solid support like Wang resin, with substituted amidines. researchgate.net This method enables the synthesis of trisubstituted 1,2,4-triazoles. However, a potential drawback is the "non-traceless" nature of the reaction sequence, meaning the final 1,2,4-triazole product may retain a fragment of the linker from the starting resin (e.g., a 4-hydroxyphenyl group). researchgate.net Another approach involves converting N-resin-bound thioamides into amidrazones, which are then acylated and cyclized to form the desired triazoles. nih.gov

One-Pot Synthetic Procedures for 3-Amino-1,2,4-Triazoles

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, resources, and reducing waste. Several one-pot methods have been developed for the synthesis of 3-amino-1,2,4-triazoles.

A general and efficient method proceeds through a hydrazinecarboximidamide derivative as a key intermediate. nih.gov This intermediate can be generated via two convergent routes, starting from either a thiourea or a hydrazinecarbothioamide, allowing for varied substitution patterns on the final triazole ring. nih.gov Another prominent one-pot strategy begins with the formation of thioureas, which then undergo S-alkylation and subsequent ring closure to yield the 1,2,4-triazole products. nih.govacs.org This parallel synthesis approach is cost- and time-efficient for producing large libraries of structurally diverse 1,2,4-triazoles. nih.govacs.org

More recent innovations include an iron(III)-catalyzed one-pot synthesis that provides good to excellent yields for a range of substituted 3-amino-1,2,4-triazoles. researchgate.net Additionally, a green chemistry approach utilizes a deep eutectic solvent, a mixture of choline chloride and urea, which acts as both a biodegradable solvent and a reagent in a Pellizzari-type reaction between hydrazides and urea. researchgate.net The synthesis of furan-containing analogs, such as 5-furan-2-yl-4H- nih.govnih.govresearchgate.nettriazole-3-thiol, has been achieved by reacting 2-furoyl thiosemicarbazide with potassium hydroxide, followed by acidification. nih.gov This thiol can serve as a precursor to the corresponding 3-amino derivative.

| Methodology | Key Starting Materials/Reagents | Key Features | Reference |

|---|---|---|---|

| Thiourea S-Alkylation | Thioureas, 1,3-propane sultone, hydrazides | Suitable for combinatorial and parallel synthesis; cost and time-efficient. | nih.govacs.org |

| Convergent Synthesis | Thioureas or hydrazinecarbothioamides, hydrazine | Proceeds via a key hydrazinecarboximidamide intermediate; allows for varied substitution. | nih.gov |

| Iron-Catalyzed Synthesis | Nitriles, Iron(III) catalyst | Novel iron-catalyzed route; provides relatively high yields. | researchgate.net |

| Deep Eutectic Solvent Method | Alkyl/aryl hydrazides, choline chloride/urea | Eco-friendly and low-cost procedure; easy work-up and purification. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 5 Furan 3 Yl 4h 1,2,4 Triazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are pivotal in delineating the molecular framework of 5-(furan-3-yl)-4H-1,2,4-triazol-3-amine.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the furan (B31954) and triazole rings, as well as for the amine and N-H protons. The furan ring protons typically appear in the aromatic region of the spectrum. Specifically, for a 3-substituted furan, three distinct signals are anticipated. The proton at the C2 position of the furan ring is expected to be the most deshielded, appearing at a higher chemical shift, followed by the protons at the C5 and C4 positions.

The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding. Similarly, the N-H proton of the triazole ring will also give rise to a signal, which may also be broad and its position variable. The integration of these signals would correspond to the number of protons, confirming their presence. urfu.ru

In the ¹³C NMR spectrum, distinct resonances are expected for each carbon atom in the molecule. The carbon atoms of the furan ring will have characteristic chemical shifts, with the oxygen-bearing carbon (C3) appearing at a significantly downfield position. The two carbons of the triazole ring (C3 and C5) will also exhibit distinct signals in the heterocyclic region of the spectrum. The chemical shifts of these carbons provide crucial information about the electronic environment within the heterocyclic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Furan-H2 | 7.8 - 8.2 | Singlet |

| Furan-H5 | 7.4 - 7.6 | Triplet |

| Furan-H4 | 6.5 - 6.8 | Doublet of doublets |

| NH₂ | 5.0 - 6.0 | Broad Singlet |

| Triazole-NH | 12.0 - 13.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Triazole-C3 | 155 - 160 |

| Triazole-C5 | 150 - 155 |

| Furan-C2 | 140 - 145 |

| Furan-C5 | 140 - 145 |

| Furan-C3 | 120 - 125 |

| Furan-C4 | 108 - 112 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The N-H stretching vibrations of the primary amine (NH₂) group are anticipated to appear as two distinct bands in the region of 3400-3200 cm⁻¹. rrjournals.com The N-H stretching of the triazole ring is also expected in this region, often as a broader band. The C-H stretching vibrations of the furan ring will likely be observed just above 3000 cm⁻¹.

The C=N stretching vibrations within the triazole ring are expected to produce a strong absorption band in the 1650-1550 cm⁻¹ region. nih.gov The C=C stretching vibrations of the furan ring will also appear in this vicinity. The bending vibrations of the N-H bonds of the amine group are typically found around 1620 cm⁻¹. The C-O-C stretching of the furan ring will give a characteristic absorption in the fingerprint region, typically around 1200-1000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3400 - 3200 |

| Triazole (N-H) | Stretch | 3150 - 3000 |

| Furan (C-H) | Stretch | 3100 - 3000 |

| Triazole (C=N) | Stretch | 1650 - 1550 |

| Furan (C=C) | Stretch | 1600 - 1450 |

| Amine (N-H) | Bend | 1640 - 1560 |

| Furan (C-O-C) | Stretch | 1200 - 1000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion can provide valuable structural information.

A common fragmentation pathway for furan-containing compounds involves the loss of a CO molecule, leading to a cyclopropenyl cation. ed.ac.uk Therefore, a fragment corresponding to [M - CO]⁺ may be observed. The triazole ring can also undergo characteristic fragmentation. For amino-substituted triazoles, the cleavage of the ring is a common pathway. The loss of N₂ or HCN from the triazole ring are plausible fragmentation steps. The furan ring itself can also be cleaved from the triazole moiety. The fragmentation pattern is crucial for confirming the connectivity of the furan and triazole rings. researchgate.net

Table 4: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion | Proposed Structure |

| [M]⁺ | Molecular Ion |

| [M - N₂]⁺ | Loss of nitrogen from the triazole ring |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the triazole ring |

| [C₄H₃O]⁺ | Furan moiety |

| [C₂H₄N₄]⁺ | Triazole-amine moiety |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Based on the structures of related 4-amino-1,2,4-triazole derivatives, it is expected that the triazole ring will be essentially planar. mdpi.commdpi.com The furan ring is also planar. The dihedral angle between the planes of the furan and triazole rings is a key structural parameter that would be determined.

In the solid state, extensive intermolecular hydrogen bonding is anticipated. The amine group (NH₂) and the triazole N-H group can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. These hydrogen bonds are likely to play a crucial role in the crystal packing, potentially forming dimers or extended networks. researchgate.net

Table 5: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Bond Lengths | C-N (triazole) ~1.3-1.4 Å; C-C (furan) ~1.3-1.4 Å; C-O (furan) ~1.3-1.4 Å |

| Key Bond Angles | Angles within rings ~108-120° |

| Intermolecular Interactions | N-H···N hydrogen bonding |

UV-Visible Spectroscopy in Tautomerism and Electronic Structure Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and can be a valuable tool for studying tautomerism. This compound can potentially exist in different tautomeric forms, primarily the amine and imine forms.

The amine tautomer is the one depicted, while the imine tautomer would involve a double bond between the C3 carbon and the exocyclic nitrogen, with the proton residing on one of the ring nitrogens. The position of the tautomeric equilibrium can be influenced by the solvent polarity and pH. nju.edu.cn

The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic furan and triazole rings. The position and intensity of these absorption maxima (λ_max) can differ between the tautomeric forms. By studying the UV-Vis spectra in different solvents and at different pH values, it is possible to investigate the predominant tautomeric form in solution and the factors that influence the tautomeric equilibrium. researchgate.netnih.gov

Table 6: Potential Tautomers of this compound

| Tautomer Name | Structural Feature |

| Amine Tautomer | Exocyclic C-NH₂ single bond |

| Imine Tautomer | Exocyclic C=NH double bond |

Coordination Chemistry of 5 Furan 3 Yl 4h 1,2,4 Triazol 3 Amine As a Ligand

Ligand Properties of the 1,2,4-Triazole (B32235) Moiety

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural feature imparts a range of properties that make it an excellent ligand in coordination chemistry. The triazole moiety can act as a neutral ligand or, upon deprotonation, as an anionic triazolate ligand, which is a common bridging ligand in coordination chemistry researchgate.net.

The presence of multiple nitrogen atoms allows for various coordination modes. The 1,2,4-triazole ring possesses both pyridine-type and pyrrole-type nitrogen atoms, which can coordinate to metal centers. This versatility enables the 1,2,4-triazole moiety to act as a monodentate, bidentate, or bridging ligand, connecting two or more metal centers. This bridging capability is a key feature in the construction of polynuclear complexes and extended structures like coordination polymers and MOFs.

The electronic properties of the 1,2,4-triazole ring can be tuned by the presence of substituents. In the case of 5-(furan-3-yl)-4H-1,2,4-triazol-3-amine, the furan (B31954) and amine substituents are expected to influence the electron density on the triazole ring, thereby affecting its coordination behavior. The amino group can also act as an additional coordination site, potentially allowing the ligand to exhibit multidentate behavior.

Formation of Metal Complexes with Transition Metals

The reaction of 1,2,4-triazole derivatives with transition metal ions leads to the formation of a wide array of coordination compounds, ranging from discrete mononuclear complexes to intricate polynuclear assemblies ncl.ac.uk. The specific nature of the resulting complex is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, the counter-anion, and the reaction conditions.

A comprehensive search of the scientific literature did not yield specific studies on the synthesis and characterization of metal complexes with this compound. However, based on the known reactivity of similar 1,2,4-triazole derivatives, several synthetic strategies can be proposed.

Typically, the synthesis of such complexes would involve the reaction of a soluble salt of a transition metal (e.g., chlorides, nitrates, acetates) with the ligand in a suitable solvent, such as ethanol, methanol, or water. The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. The resulting metal complexes would be isolated as crystalline solids and characterized by a variety of analytical techniques.

Table 1: Potential Characterization Techniques for Metal-5-(furan-3-yl)-4H-1,2,4-triazol-3-amine Complexes

| Technique | Information Provided |

| Single-Crystal X-ray Diffraction | Provides the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry. |

| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk sample and can be used for structural analysis. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the triazole and furan rings and the amino group. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and the coordination environment of the metal ion. |

| Elemental Analysis | Determines the empirical formula of the complex by measuring the percentage of carbon, hydrogen, nitrogen, and other elements. |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |

| Magnetic Susceptibility Measurements | Determines the magnetic properties of the complex, which can provide insights into the electronic structure and spin state of the metal ion. |

While no experimental data are available for complexes of this compound, its potential coordination modes can be inferred from the behavior of related ligands. The 1,2,4-triazole ring typically coordinates to metal ions through its N1 and N2 atoms, acting as a bridging ligand to form dinuclear or polynuclear structures. The exocyclic amino group at the 3-position could also participate in coordination, leading to chelation. Furthermore, the furan oxygen atom could potentially coordinate to a metal center, although this is less common for furan compared to the nitrogen donors of the triazole ring.

The coordination of this ligand to transition metals could result in various geometrical structures. For example, with octahedral metal ions, one could envision the formation of linear chains or two- or three-dimensional networks if the ligand acts as a bridging unit. If the ligand acts as a chelating agent through the amino group and an adjacent triazole nitrogen, mononuclear complexes with distorted octahedral or square planar geometries could be formed, depending on the metal ion and other coordinating ligands.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

1,2,4-Triazole-based ligands are widely employed as building blocks for the construction of MOFs and coordination polymers due to their excellent bridging capabilities researchgate.netmdpi.com. These materials are of great interest for their potential applications in gas storage, separation, catalysis, and sensing.

The design of MOFs relies on the principles of reticular chemistry, where pre-selected molecular building blocks (metal nodes and organic linkers) are self-assembled into extended, crystalline networks. The use of 1,2,4-triazole-based linkers in MOF design offers several advantages.

The directional coordination of the triazole ring, typically through the N1 and N2 positions, provides a predictable bridging mode that can be exploited to control the dimensionality and topology of the resulting framework. The rigidity of the triazole ring also contributes to the formation of robust and porous structures.

Coordination polymers based on 1,2,4-triazole ligands have been investigated for a range of applications, stemming from their diverse structural and electronic properties.

One of the most notable applications is in the field of spin-crossover (SCO) materials. Certain iron(II) complexes with 1,2,4-triazole-based ligands exhibit a temperature- or pressure-induced transition between a low-spin and a high-spin state, which is accompanied by changes in their magnetic and optical properties. This makes them promising candidates for applications in molecular switches and data storage devices.

The porosity of some 1,2,4-triazole-based MOFs makes them suitable for gas storage and separation . The ability to tune the pore size and surface chemistry by modifying the triazole linker allows for the selective adsorption of certain gases.

Furthermore, the presence of open metal sites and functional organic linkers in these materials can lead to applications in heterogeneous catalysis . The triazole framework can provide a stable and reusable platform for catalytic reactions. Other potential applications include their use as luminescent sensors and in the construction of multifunctional materials.

Exploration of Biological Activities and Mechanistic Insights Excluding Clinical Data for 5 Furan 3 Yl 4h 1,2,4 Triazol 3 Amine Derivatives

In Vitro Antimicrobial Potential

Derivatives of the furan-triazole scaffold have been the subject of numerous investigations to determine their efficacy against a range of microbial pathogens. These studies highlight the potential of this chemical class in the development of new antimicrobial agents.

The antibacterial properties of furan-containing 1,2,4-triazole (B32235) derivatives have been evaluated against various clinically significant Gram-positive and Gram-negative bacteria. zsmu.edu.uaarchivepp.com Studies on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives, a closely related isomer, showed moderate activity against standard test strains. zsmu.edu.ua The most sensitive of the tested strains was the Gram-positive bacterium Staphylococcus aureus ATCC 25923, while activity was also observed against Gram-negative strains like Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. zsmu.edu.ua

Further research on a broader range of derivatives, including 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and its bromo-substituted analogues, confirmed their positive antibacterial effects. archivepp.comarchivepp.com These compounds were tested against a wide array of microorganisms, including multiple species from the Enterobacteriaceae, Pseudomonadaceae, Staphylococcaceae, and Bacillaceae families. archivepp.comzsmu.edu.ua For instance, moderate sensitivity of E. coli was noted for some derivatives, and a moderately sensitive effect was also found against Pseudomonas aeruginosa. archivepp.comzsmu.edu.ua The activity of some hybrid molecules incorporating the 1,2,4-triazole moiety has been found to be comparable to or even better than standard antibiotics like ciprofloxacin (B1669076) against certain Gram-positive strains. sci-hub.se

The following table summarizes the antibacterial activity of selected furan-triazole derivatives against various bacterial strains.

| Compound/Derivative Class | Bacterial Strain | Activity/Observation | Reference |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus ATCC 25923 | Most sensitive strain among those tested. | zsmu.edu.ua |

| Escherichia coli ATCC 25922 | Moderate activity observed. | zsmu.edu.ua | |

| Pseudomonas aeruginosa ATCC 27853 | Moderate activity observed. | zsmu.edu.uazsmu.edu.ua | |

| 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol extracts | E. coli, Proteus vulgaris, Klebsiella pneumoniae | Positive antibacterial effect demonstrated. | archivepp.comarchivepp.com |

| Staphylococcus aureus, Staphylococcus epidermidis | Positive antibacterial effect demonstrated. | archivepp.com | |

| Bacillus subtilis | Positive antibacterial effect demonstrated. | archivepp.com |

In addition to antibacterial properties, furan-triazole derivatives have demonstrated notable antifungal activity. The 1,2,4-triazole core is a well-established pharmacophore in many commercial antifungal drugs. nih.govresearchgate.net Studies investigating extracts of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol and related compounds showed a positive effect against the yeast-like fungus Candida albicans, which belongs to the Saccharomycetaceae family. archivepp.comzsmu.edu.ua

Research into novel 1,2,4-triazole derivatives has shown that specific substitutions can lead to potent antifungal effects. For example, a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong activity against Microsporum gypseum, with several compounds exhibiting efficacy superior to the standard drug ketoconazole. nih.gov However, in that same study, no significant activity was observed against Candida albicans. nih.gov Other studies have reported that derivatives containing substituents like 2-Br demonstrated notable activity against Candida albicans. ekb.eg

The following table presents findings on the antifungal activity of these derivatives.

| Compound/Derivative Class | Fungal Strain | Activity/Observation | Reference |

| 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol extracts | Candida albicans | Positive antifungal effect observed. | archivepp.comzsmu.edu.ua |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Strong antifungal effects, some superior to ketoconazole. | nih.gov |

| Candida albicans | No significant activity observed. | nih.gov | |

| [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones | Candida albicans | Derivative with a 2-Br substituent showed notable activity (MIC of 200 µg/mL). | ekb.eg |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of furan-triazole derivatives. Research has identified several structural features that influence their biological activity. zsmu.edu.ua

For S-alkyl derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol, it was found that the extension of the alkyl substituent at the sulfur atom did not lead to gradual changes in activity; however, the introduction of a pentyl radical doubled the molecule's activity. zsmu.edu.ua When transitioning to 2-((5-(furan-2-yl)-4-amino-1,2,4-triazol-3-yl)-thio)acetic acid esters, the introduction of isopropyl and isobutyl radicals into the ester structure led to a sharp increase in activity specifically against S. aureus. zsmu.edu.ua

In Vitro Anticancer Activity and Cellular Mechanisms

The 1,2,4-triazole scaffold is a key component in several anticancer agents, and its derivatives, including those with a furan (B31954) moiety, have been extensively evaluated for their cytotoxic potential against various human cancer cell lines. nih.govzsmu.edu.ua

Derivatives of 5-amino- zsmu.edu.uaarchivepp.comresearchgate.nettriazole have been synthesized and screened for in vitro anticancer activity against human liver cancer (HepG2) and breast cancer (MCF-7) cell lines. researchgate.net Certain compounds demonstrated promising activity, with IC50 values in the micromolar range. researchgate.net Similarly, novel heterocyclic compounds containing furan and triazole rings exhibited potent anticancer activity, with one compound showing an IC50 value of 0.65±0.53 µM against the MCF-7 breast cancer cell line. researchgate.net

A broader screening of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs was conducted against a panel of 58 human cancer cell lines. nih.gov Significant activity was observed against several cell lines, with the renal cancer cell line UO-31 and the CNS cancer cell line SNB-75 being particularly sensitive to multiple compounds in the series. nih.gov For example, one derivative showed a percent growth inhibition (PGI) of 41.25% against the SNB-75 cell line at a 10⁻⁵ M concentration. nih.gov These large-scale screenings help identify lead compounds and determine their spectrum of activity across different cancer types. nih.gov

The table below summarizes the anticancer screening results for representative triazole derivatives.

| Compound/Derivative Class | Cancer Cell Line | Activity/Observation (Concentration) | Reference |

| Furan-pyrazoline-thiazole-triazole hybrids | MCF-7 (Breast) | IC50 = 0.65±0.53 µM | researchgate.net |

| BGC-823 (Gastric) | IC50 = 0.49±1.45 µM | researchgate.net | |

| 5-Amino zsmu.edu.uaarchivepp.comresearchgate.nettriazole derivatives | HepG2 (Liver) | IC50 values ranging from 17.69 to 25.4 µM/L. | researchgate.net |

| MCF-7 (Breast) | IC50 values ranging from 17.69 to 27.09 µM/L. | researchgate.net | |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | UO-31 (Renal) | High sensitivity, with PGI up to 37.17%. | nih.gov |

| SNB-75 (CNS) | Most sensitive line for some compounds, with PGI up to 41.25%. | nih.gov | |

| EKVX (Non-Small Cell Lung) | PGI up to 24.57%. | nih.gov |

To elucidate the mechanism of anticancer action, molecular docking studies have been performed on furan-triazole and related derivatives. nih.gov Tubulin is a key target for many anticancer drugs, as its disruption interferes with microtubule dynamics, leading to cell cycle arrest and apoptosis. rsc.org

Molecular docking studies suggest that novel triazole analogues can bind to the hydrophobic pocket at the interface of α- and β-tubulin, the same site occupied by colchicine. nih.gov The binding is stabilized by van der Waals' interactions with surrounding amino acid residues. nih.gov For certain 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, docking studies revealed efficient binding affinities with the tubulin–combretastatin A-4 binding site, featuring hydrogen bond interactions with residues like Asn258. nih.gov

Studies on indole-based 1,2,4-triazole derivatives have identified compounds that effectively inhibit tubulin polymerization, with IC50 values in the low micromolar range. rsc.org Docking simulations confirmed that these compounds fit well into the colchicine-binding site of tubulin. rsc.org Similarly, other research has identified 1,2,4-triazole derivatives as potent tubulin inhibitors, with some also showing inhibitory activity against other cancer-related enzymes like EGFR and BRAF. nih.gov These in silico studies provide a rational basis for the observed cytotoxic activity and guide the design of more potent and selective anticancer agents. nih.govnih.gov

Investigation of Antiangiogenic Properties (In vitro)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development and progression. researchgate.net Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. researchgate.net Derivatives of the 1,2,4-triazole scaffold have been investigated for their potential antiangiogenic effects.

One study focused on isatin-1,2,4-triazole conjugates, specifically a series of (Z)-3-((5-(benzylthio)-4H-1,2,4-triazol-3-yl)imino)-5-haloindolin-2-one derivatives. researchgate.net The cytotoxicity of these compounds was evaluated in vitro using an MTT assay against U87MG (human glioblastoma astrocytoma) and A2780 (human ovarian carcinoma) cancer cell lines. researchgate.net The investigation also assessed the impact of these derivatives on the activity and levels of matrix metalloproteinases (MMP-2 and MMP-9), enzymes crucial for angiogenesis. researchgate.net

The results indicated that compounds with specific halogen substitutions (1j–1l) demonstrated the highest cytotoxicity against the tested cancer cell lines. Furthermore, these derivatives were found to decrease the supernatant activity of both MMP-2 and MMP-9 more effectively than other analogues. A significant reduction in the supernatant levels of MMP-9 was observed for all tested compounds. researchgate.net Molecular docking and dynamics simulations were also employed to investigate the binding mechanism of the most active compounds to MMP-2 and MMP-9. researchgate.net

Other Investigated Biological Activities (In Vitro/In Silico)

Anti-inflammatory and Antiexudative Activities

The 1,2,4-triazole nucleus is a core component of many compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. mdpi.comfrontiersin.org Research has shown that these derivatives can exert their effects through various mechanisms, such as the inhibition of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, and the modulation of pro-inflammatory cytokine levels. mdpi.com

Studies on various 1,2,4-triazole derivatives have demonstrated notable anti-inflammatory potential. For instance, a series of 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles were synthesized and evaluated for their anti-inflammatory activities. nih.gov The furan ring, being a significant heterocyclic structure in biologically active compounds, has also been incorporated into molecules studied for anti-inflammatory effects. nih.gov One particularly relevant study investigated the anti-inflammatory activity of 5-(5-Bromofuran-2-Yl)-4-Ethyl-1,2,4-Triazole-3-Thion S-Derivatives. amanote.com In many studies, the activity of new 1,2,4-triazole-based compounds has been reported to exceed that of reference drugs like ibuprofen (B1674241) and diclofenac (B195802) sodium. mdpi.com

| Compound Class | Mechanism/Assay | Key Finding | Reference |

|---|---|---|---|

| 1,2,4-Triazole Derivatives (General Review) | COX-1/COX-2, LOX inhibition, cytokine modulation | Many derivatives show potent activity, often exceeding reference drugs. | mdpi.com |

| 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles | In vivo/In vitro assays | Demonstrated significant anti-inflammatory properties. | nih.gov |

| 5-(5-Bromofuran-2-Yl)-4-Ethyl-1,2,4-Triazole-3-Thion S-Derivatives | Not specified | Investigated for anti-inflammatory activity. | amanote.com |

| 1,2,4-Triazole derivatives containing benzothiazole (B30560) rings | In vitro and in vivo tests | Activity was stronger than the reference drug diclofenac sodium with lower ulcerogenic potential. | mdpi.com |

Antioxidant Properties

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, contributes to various diseases. pensoft.net Consequently, there is significant interest in identifying novel synthetic antioxidants. researchgate.net Derivatives of 1,2,4-triazole have been extensively studied for their antioxidant and radical scavenging capabilities. frontiersin.orgpensoft.netisres.org

The antioxidant activity of these compounds is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the ABTS radical cation scavenging assay. isres.orgzsmu.edu.ua

For example, a study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives found that the parent compound, at a concentration of 1 × 10⁻³ M, exhibited a potent antiradical effect of 88.89% against DPPH, comparable to ascorbic acid. zsmu.edu.ua Another investigation into a series of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also identified compounds with significant antioxidant activity in DPPH assays. researchgate.net The structure-activity relationship is crucial, with findings indicating that the presence and position of certain substituent groups, such as hydroxyl (-OH) groups on an aromatic ring, can enhance antioxidant capacity. isres.org

| Compound/Derivative Series | Assay Method | Results | Reference |

|---|---|---|---|

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH Scavenging | Showed 88.89% antiradical effect at 1 × 10⁻³ M. | zsmu.edu.ua |

| Novel thiophene-1,2,4-triazole-5(3)-ones | FRAP and DPPH Scavenging | All compounds were active in the FRAP assay; thiosemicarbazide (B42300) precursors were highly active in the DPPH assay. | isres.org |

| 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols | Non-enzymatic initiation of BOD with Fe(II) salts | Some synthesized compounds were found to be more potent than existing antioxidants. | pensoft.net |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff bases and thiazolidinone derivatives | DPPH Scavenging | A thiazolidinone derivative (5b) was the most active in all concentrations tested, with an IC50 value of 5.84 μg/ml. | researchgate.net |

Corrosion Inhibition Mechanisms via Theoretical Studies

The use of organic compounds as corrosion inhibitors for metals in acidic or saline environments is a well-established practice. jmaterenvironsci.com Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, such as 1,2,4-triazole derivatives, are particularly effective due to their ability to adsorb onto the metal surface. nih.govresearchgate.net

Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT) and Monte Carlo (MC) simulations, provide deep insights into the inhibition mechanism. nih.govimist.ma These computational approaches help to elucidate the relationship between the molecular structure of the inhibitor and its performance. Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (E HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E LUMO), and the energy gap (ΔE). researchgate.net A higher E HOMO value suggests a greater tendency to donate electrons to the metal's unoccupied d-orbitals, while a lower E LUMO value indicates a higher capacity to accept electrons from the metal. A small energy gap generally correlates with higher inhibition efficiency. researchgate.net

Studies on various 1,2,4-triazole derivatives, such as 3,4-diamino-5-phenyl-4H-1,2,4-triazole and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, have shown them to be effective mixed-type inhibitors. jmaterenvironsci.comnih.gov The adsorption of these molecules onto the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. jmaterenvironsci.comnih.gov The negative value of the Gibbs free energy of adsorption (ΔG°ads) suggests a stable and spontaneous inhibition process. jmaterenvironsci.com The mechanism can involve both physical adsorption (electrostatic interactions) and chemical adsorption (charge sharing or transfer). imist.ma

| Inhibitor Compound | Metal/Medium | Theoretical Method | Key Findings | Reference |

|---|---|---|---|---|

| 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol derivatives (TZ1, TZ2) | Carbon Steel / 1M HCl | DFT, Monte Carlo Simulation | Theoretical results confirmed experimental findings of high protective efficacy. | nih.gov |

| 3,4-diamino-5-phenyl-4H-1,2,4-triazole (TR) | Carbon Steel / 1M HCl | Electrochemical methods, Adsorption Isotherm | Acts as a mixed-type inhibitor; adsorption follows Langmuir isotherm. | jmaterenvironsci.com |

| 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Mild Steel / H₂SO₄ | DFT (B3LYP/6-311G(d,p)) | Calculated quantum chemical parameters (E HOMO, E LUMO, ΔE) correlated with inhibition efficiency. | researchgate.net |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low Carbon Steel / 0.5 M HCl | Quantum Studies | Physical adsorption on the steel surface, following Langmuir's isotherm. | nih.gov |

| 4-amino-5-phenyl-1,2,4-triazole-3-thione (APTS) | Copper / 3% NaCl | DFT, Monte Carlo Simulation | Adsorption occurs via chemical bonds between the inhibitor and the metal surface, confirming experimental results. | imist.ma |

Applications in Materials Science for 1,2,4 Triazole Derivatives Including Furan Substituted Analogs

Optoelectronic Materials

Organic compounds featuring π-conjugated systems with electron donor and acceptor moieties are extensively investigated for their use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. mdpi.comresearchgate.net The 1,2,4-triazole (B32235) ring is an excellent electron-accepting (electron-deficient) unit, making its derivatives highly suitable for these applications, particularly as electron-transport or host materials. researchgate.net The integration of a furan (B31954) ring, a known electron-rich moiety, can create a donor-acceptor structure that facilitates intramolecular charge transfer, a key process in optoelectronic devices. researchgate.net Studies on furan-substituted thiophene/phenylene co-oligomers have shown that furan substitution can offer superior optical properties. github.iorsc.org

The electron-deficient nature of the 1,2,4-triazole core provides the excellent electron-transport and hole-blocking properties necessary for efficient OLEDs, phosphorescent OLEDs (PHOLEDs), and polymer-based LEDs (PLEDs). researchgate.net Triazole derivatives are used to improve the performance of these devices by balancing charge injection and transport, leading to higher efficiency and stability. researchgate.netrsc.org They can function as host materials for phosphorescent emitters, electron transport materials (ETMs), or as the primary emitting fluorophores. researchgate.netresearchgate.net

Research has demonstrated that combining the triazole moiety as an acceptor with a donor group, such as phenanthroimidazole, results in bipolar blue emitters with high photoluminescence quantum yields (PLQYs) and excellent thermal stability. rsc.org Non-doped OLEDs fabricated from these materials have achieved high external quantum efficiencies (EQE) with negligible efficiency roll-off. rsc.org For instance, a novel triazole-based fluorophore demonstrated violet-blue emission with a maximum EQE of 6.01%. rsc.org In the realm of PHOLEDs, platinum(II) complexes incorporating 4-phenyl-4H-1,2,4-triazole derivatives as ancillary ligands have been used to create highly efficient green-emitting devices, with one such device achieving a maximum EQE of 26.90%. nih.gov

| Compound/Device Type | Emission Color | Max. External Quantum Efficiency (EQE) | CIE Coordinates | Reference |

|---|---|---|---|---|

| 4NTAZ-PPI based non-doped OLED | Blue | 7.3% | (0.149, 0.131) | rsc.org |

| TAZ-PPI based non-doped OLED | Blue | 5.9% | (0.149, 0.130) | rsc.org |

| PI-TAZ-tbuCZ based OLED | Violet-Blue | 6.01% | (0.160, 0.043) | rsc.org |

| (4tfmppy)Pt(dptp) based PHOLED | Green | 26.90% | Not Specified | nih.gov |

In the field of organic photovoltaics (OPVs), materials must efficiently absorb light and facilitate charge separation and transport. nii.ac.jp 1,2,4-triazole derivatives have been explored for their potential use in these devices. researchgate.net Theoretical studies on furan-substituted 1,2,4-triazole derivatives suggest they can serve as novel acceptor core structures for organic electronics. researchgate.net By modifying these core structures with conjugated or chromophore groups, it is possible to design compounds with a low HOMO-LUMO band gap, which is essential for harvesting a broader spectrum of sunlight. researchgate.net

One approach to enhancing the power conversion efficiency (PCE) of organic solar cells is to incorporate additional semiconductor layers that can sensitize the device through interlayer excitation energy transfer. nii.ac.jp While specific furan-triazole derivatives have been proposed as acceptor materials, related pyridyl triazole derivatives have been practically used as an exciton (B1674681) blocking layer between the anode and the primary p-type semiconductor in OPVs. nii.ac.jp This incorporation led to an increased short-circuit current density (JSC) and enhanced incident photon-to-current conversion efficiency (IPCE). nii.ac.jp

Functional Materials

Beyond optoelectronics, the structural features of 1,2,4-triazoles lend themselves to the creation of other functional materials, including those with liquid crystalline properties and optical waveguiding capabilities. nih.govrsc.orgresearchgate.net

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Materials exhibiting this behavior are crucial for display technologies. Heterocyclic compounds, including triazoles and furans, have been incorporated into molecular structures to design novel liquid crystalline materials. researchgate.netfrontiersin.org The inclusion of a 1,2,3- or 1,2,4-triazole ring can influence the mesomorphic behavior due to its polarity and ability to form specific molecular packing arrangements. researchgate.net

While the bent shape of the 1,2,3-triazole ring can sometimes lead to poor mesophase stability, the 1,2,4-triazole scaffold has also been explored. researchgate.net Separately, new homologous series of liquid crystals based on furan derivatives have been synthesized and shown to exhibit nematic and smectic A mesophases. frontiersin.orgdoaj.org The combination of a furan unit with other aromatic cores connected by linking groups like Schiff bases can produce materials with high thermal stability and distinct mesomorphic properties. frontiersin.org For example, the (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate series shows nematic phases, with longer alkyl chain derivatives also inducing a smectic A phase. frontiersin.org

| Compound | Terminal Alkoxy Chain | Phase Transitions (°C) | Mesophase Type |

|---|---|---|---|

| F6 | C6H13O | Cr 108.5 N 141.8 I | Nematic (N) |

| F10 | C10H21O | Cr 100.1 N 135.6 I | Nematic (N) |

| F12 | C12H25O | Cr 99.8 (SmA 90.1) N 110.4 I | Smectic A (SmA), Nematic (N) |

Data adapted from research on (E)-4-((furan-2-ylmethylene)amino)phenyl 4-alkoxybenzoate derivatives. frontiersin.org Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid. Parentheses indicate a monotropic transition.

Optical waveguides are structures that guide light. Certain organic molecules can self-assemble into highly organized structures capable of this function. Supramolecular structures formed by the aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to act as ribbon-like optical waveguides that can propagate photoluminescence. rsc.org This behavior stems from the organized packing of the triazole derivatives, which allows for the efficient transfer of light along the length of the self-assembled structure. This property opens up possibilities for using these materials in photonic circuits and optical sensors. researchgate.netrsc.org

1,2,4-triazole derivatives have also been identified as having potential applications in data storage devices. researchgate.net While the specific mechanisms and performance metrics are an area of ongoing research, the inherent electronic properties and stability of the triazole ring make it a candidate for molecular-level information storage technologies. The ability of these molecules to exist in different stable or semi-stable electronic states could theoretically be harnessed to represent bits of information.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(furan-3-yl)-4H-1,2,4-triazol-3-amine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions. For example, analogous triazole derivatives are prepared by reacting nitrile-containing precursors (e.g., 2-cyano-5-nitroimidazole) with aminoguanidine or thiosemicarbazide in acidic media (e.g., trifluoroacetic acid). Reaction time, temperature, and stoichiometry are critical for yield optimization. Microwave-assisted synthesis (e.g., 350 W for 2 minutes) can enhance regioselectivity and reduce reaction time .

- Data Analysis : Monitor reaction progress via TLC and characterize products using -NMR and elemental analysis. Yields for similar triazoles range from 47% to 82% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。